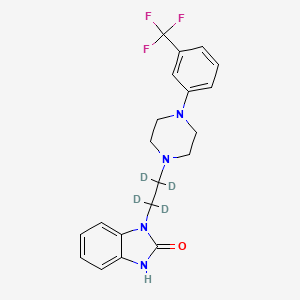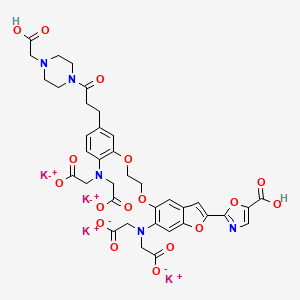
Enpp-1-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enpp-1-IN-13 is a compound known for its inhibitory effects on ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) enzymes, specifically ENPP1 and ENPP3. This compound has shown potential in cancer research due to its ability to modulate purinergic signaling pathways, which are crucial in various physiological processes, including cell proliferation, migration, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Enpp-1-IN-13 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the condensation of appropriate starting materials under controlled conditions to form the core scaffold.
Functional Group Introduction: Specific functional groups are introduced through various reactions, such as nucleophilic substitution, oxidation, or reduction.
Purification: The final compound is purified using techniques like column chromatography or recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Enpp-1-IN-13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify specific functional groups, altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
Enpp-1-IN-13 has a wide range of scientific research applications, including:
Cancer Research: The compound has shown potential in inhibiting ENPP1, which is involved in tumor progression and metastasis. .
Immunotherapy: By inhibiting ENPP1, this compound can enhance the immune response against tumors, making it a valuable tool in immunotherapy research.
Neurological Studies: ENPP1 is involved in purinergic signaling, which plays a role in neurological functions.
Bone and Cartilage Research: ENPP1 regulates bone and cartilage mineralization.
Mechanism of Action
Enpp-1-IN-13 exerts its effects by inhibiting the enzymatic activity of ENPP1 and ENPP3. ENPP1 hydrolyzes extracellular nucleotides, such as ATP, to produce AMP and inorganic pyrophosphate. This process regulates purinergic signaling, which is crucial for various physiological functions. By inhibiting ENPP1, this compound modulates these signaling pathways, affecting cell proliferation, migration, and immune responses .
Comparison with Similar Compounds
Enpp-1-IN-13 is unique due to its dual inhibitory effects on both ENPP1 and ENPP3. Similar compounds include:
SR-8314: Another ENPP1 inhibitor that promotes STING activation.
ZXP-8202: A potent ENPP1 inhibitor with immunostimulatory effects.
TXN10128: An orally available ENPP1 inhibitor that restores STING activation.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties .
Properties
Molecular Formula |
C28H22ClN5OS |
|---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
1-[3-[3-(3-chloro-4-methoxyphenyl)-4-pyridin-4-ylpyrazol-1-yl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C28H22ClN5OS/c1-35-26-11-10-20(16-25(26)29)27-24(19-12-14-30-15-13-19)18-34(33-27)23-9-5-8-22(17-23)32-28(36)31-21-6-3-2-4-7-21/h2-18H,1H3,(H2,31,32,36) |
InChI Key |
KJRBZPUBNSANGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C3=CC=NC=C3)C4=CC=CC(=C4)NC(=S)NC5=CC=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12402571.png)






![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)

![1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide](/img/structure/B12402632.png)


![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)

